ARHGAP27 gene function in human cells
ARHGAP27 gene function in human cells
An In-depth Technical Guide to the Function of the ARHGAP27 Gene in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho GTPase Activating Protein 27 (ARHGAP27) gene encodes a crucial regulatory protein involved in a multitude of cellular processes. As a member of the Rho GTPase-activating protein (GAP) family, ARHGAP27 plays a pivotal role in terminating signal transduction pathways mediated by Rho family GTPases.[1][2][3] This technical guide provides a comprehensive overview of the core functions of ARHGAP27 in human cells, with a focus on its molecular characteristics, quantitative expression, involvement in signaling pathways, and its implications in health and disease. Detailed experimental protocols for studying ARHGAP27 are also provided to facilitate further research and drug development efforts.
Core Function and Molecular Characteristics
ARHGAP27, also known as CAMGAP1 or SH3D20, is a multi-domain protein that primarily functions to inactivate specific Rho family GTPases.[1][2]
GTPase-Activating Protein (GAP) Activity
The central function of ARHGAP27 is to act as a GAP for Cell Division Control protein 42 (CDC42) and Ras-related C3 botulinum toxin substrate 1 (RAC1).[2][4] It accelerates the intrinsic GTP hydrolysis rate of these GTPases, converting them from their active, GTP-bound state to an inactive, GDP-bound state.[2] This "off-switch" mechanism is fundamental to the precise spatial and temporal control of Rho GTPase signaling.
Protein Domain Architecture
The ARHGAP27 protein possesses a characteristic domain structure that dictates its function and interactions:
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SH3 (Src Homology 3) Domain: Mediates protein-protein interactions, often by binding to proline-rich motifs in other proteins.[1]
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WW Domain: Also involved in protein-protein interactions, typically by recognizing proline-rich sequences.[1]
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PH (Pleckstrin Homology) Domain: Can bind to phosphoinositides, potentially localizing the protein to specific membrane compartments.[1]
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RhoGAP Domain: The catalytic domain responsible for stimulating the GTPase activity of its target Rho proteins.[1]
Isoforms
Alternative splicing of the ARHGAP27 gene results in the production of multiple protein isoforms.[1][3] The primary isoforms include a full-length protein and a shorter, N-terminally truncated version, which may have distinct expression patterns and functional specificities.[1]
Quantitative Data Presentation
ARHGAP27 mRNA Expression in Human Tissues
The following table summarizes the normalized mRNA expression levels of ARHGAP27 in various human tissues, as reported in the Human Protein Atlas. Expression is quantified in normalized Transcripts Per Million (nTPM).
| Tissue Group | Tissue | nTPM |
| Hematopoietic | Bone Marrow | 75.3 |
| Lymph Node | 68.9 | |
| Spleen | 62.1 | |
| Tonsil | 48.5 | |
| Appendix | 35.8 | |
| Gastrointestinal | Colon | 25.4 |
| Small Intestine | 23.7 | |
| Duodenum | 21.9 | |
| Stomach | 18.5 | |
| Esophagus | 11.2 | |
| Respiratory | Lung | 30.1 |
| Bronchus | 15.7 | |
| Reproductive | Testis | 28.9 |
| Ovary | 12.4 | |
| Uterus | 9.8 | |
| Nervous | Cerebral Cortex | 15.6 |
| Cerebellum | 10.1 | |
| Other | Skin | 18.9 |
| Kidney | 14.3 | |
| Liver | 13.1 |
Data sourced from the Human Protein Atlas, which combines data from the HPA and GTEx projects. Tissues with the highest expression levels are highlighted in bold.
ARHGAP27 Protein Expression in Cancer
Immunohistochemical analysis from the Human Protein Atlas reveals varying levels of ARHGAP27 protein expression across different cancer types.
| Cancer Type | Staining Intensity |
| Lymphoma | High |
| Testicular Cancer | High |
| Colorectal Cancer | Medium |
| Lung Cancer | Medium |
| Pancreatic Cancer | Medium |
| Breast Cancer | Low |
| Prostate Cancer | Low |
| Glioma | Low |
This table provides a summary of protein expression levels as observed by antibody staining. "High" indicates strong and widespread staining, "Medium" indicates moderate intensity and/or extent, and "Low" indicates weak or focal staining.[5]
Signaling Pathways
ARHGAP27-Mediated Regulation of Rho GTPases
The primary signaling role of ARHGAP27 is the negative regulation of CDC42 and RAC1. This fundamental activity is depicted in the following pathway diagram.
Upstream Regulation and Downstream Effects of ARHGAP27
The activity of ARHGAP27 is integrated into broader signaling networks that control fundamental cellular processes. The following diagram illustrates potential upstream regulatory inputs and the downstream consequences of ARHGAP27-mediated GTPase inactivation.
Role of ARHGAP27 in Clathrin-Mediated Endocytosis
ARHGAP27 is implicated in clathrin-mediated endocytosis (CME), a vital process for internalizing cell surface receptors and other molecules.[3] This function may be mediated through its interaction with CIN85 (also known as SH3KBP1).
Key Cellular Functions and Roles in Disease
Regulation of the Actin Cytoskeleton
By inactivating RAC1 and CDC42, ARHGAP27 plays a crucial role in modulating the actin cytoskeleton.[6] Active RAC1 and CDC42 are key drivers of actin polymerization, leading to the formation of lamellipodia and filopodia, respectively.[7][8] Therefore, ARHGAP27's GAP activity can suppress these protrusions, influencing cell shape, adhesion, and motility.
Cell Migration and Invasion
The regulation of the actin cytoskeleton by ARHGAP27 directly impacts cell migration and invasion.[6] In some cancer contexts, such as glioma, elevated ARHGAP27 expression has been shown to promote cell migration and invasion.[6] This suggests that the precise control of RAC1 and CDC42 activity by ARHGAP27 is critical, and its dysregulation can contribute to cancer progression.
Clathrin-Mediated Endocytosis (CME)
ARHGAP27 is thought to participate in CME, potentially by linking the endocytic machinery to the actin cytoskeleton.[3] Its interaction with the adaptor protein CIN85, a component of the CME machinery, supports this role.[2] By regulating local actin dynamics at sites of endocytosis, ARHGAP27 may facilitate the invagination and scission of clathrin-coated vesicles.
Association with Disease
Dysregulation of ARHGAP27 has been implicated in several human diseases:
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Cancer: Altered expression of ARHGAP27 has been observed in various cancers, including lymphoma, testicular cancer, and glioma.[5][6] Its role appears to be context-dependent, acting as either a promoter or suppressor of cancer progression in different tumor types.
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Neurological Disorders: Genetic association studies have identified ARHGAP27 as a potential candidate gene for Parkinson's disease risk.[6]
Experimental Protocols
1. Rho GTPase Activity Assay (Pull-down Assay for ARHGAP27 Activity)
This protocol is designed to measure the ability of ARHGAP27 to inactivate RAC1 or CDC42 in vitro.
-
Principle: A GST-fusion protein containing the p21-binding domain (PBD) of a RAC1/CDC42 effector (like PAK1), which specifically binds to the active GTP-bound form of these GTPases, is used to pull down active GTPases from a cell lysate. The amount of pulled-down GTPase is then quantified by Western blotting.
-
Materials:
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Cell lysate from cells expressing the GTPase of interest (RAC1 or CDC42).
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Purified recombinant ARHGAP27 protein.
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GST-PBD fusion protein immobilized on glutathione-agarose beads.
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GTPγS (non-hydrolyzable GTP analog) and GDP.
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Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors).
-
Primary antibodies against RAC1 or CDC42.
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HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Lysate Preparation: Lyse cells in ice-cold Lysis/Binding/Wash Buffer. Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
GTPase Loading (Controls): Aliquot the lysate. As a positive control, incubate one aliquot with 100 µM GTPγS for 30 minutes at 30°C. As a negative control, incubate another aliquot with 1 mM GDP for 30 minutes at 30°C.
-
GAP Reaction: To the experimental samples, add a defined concentration of purified ARHGAP27 and incubate for a specified time (e.g., 15-30 minutes) at 30°C to allow for GTP hydrolysis.
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Pull-down: Add the GST-PBD beads to all lysate samples (controls and experimental). Incubate for 1 hour at 4°C with gentle rotation.
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Washing: Pellet the beads by centrifugation and wash three times with ice-cold Lysis/Binding/Wash Buffer.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel.
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Detection: After electrophoresis and transfer to a PVDF membrane, probe with a primary antibody specific for RAC1 or CDC42, followed by an HRP-conjugated secondary antibody. Visualize by chemiluminescence. A decrease in the amount of pulled-down GTPase in the presence of ARHGAP27 indicates GAP activity.
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2. Co-Immunoprecipitation (Co-IP) for ARHGAP27 and CIN85 Interaction
This protocol is used to verify the in vivo interaction between ARHGAP27 and CIN85.
-
Principle: An antibody specific to ARHGAP27 is used to immunoprecipitate it from a cell lysate. If CIN85 is bound to ARHGAP27, it will be co-precipitated and can be detected by Western blotting.
-
Materials:
-
Cell lysate from cells endogenously or exogenously expressing ARHGAP27 and CIN85.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors).
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Antibody specific for ARHGAP27.
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Isotype control IgG (e.g., rabbit IgG).
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Protein A/G-agarose beads.
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Primary antibody against CIN85.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer. Clarify the lysate by centrifugation.
-
Pre-clearing: Add Protein A/G-agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
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Immunoprecipitation: Add the anti-ARHGAP27 antibody or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with Co-IP Lysis Buffer.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Perform SDS-PAGE and Western blotting. Probe one membrane with an anti-CIN85 antibody and another with an anti-ARHGAP27 antibody (to confirm successful immunoprecipitation). The presence of a band for CIN85 in the ARHGAP27 IP lane (but not in the control IgG lane) indicates an interaction.
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3. Cell Migration Assay (Transwell Assay)
This protocol assesses the functional impact of ARHGAP27 on cell migration.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the underside of the membrane, where they can be stained and counted.
-
Materials:
-
Transwell inserts (typically with 8 µm pores).
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Cells with manipulated ARHGAP27 expression (e.g., knockdown or overexpression) and control cells.
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Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS).
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Crystal violet staining solution.
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Cotton swabs.
-
-
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Seeding: Resuspend the cells in serum-free medium. Add medium with chemoattractant to the lower chamber of the Transwell plate. Seed the cells into the upper chamber.
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Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Fixation and Staining: Remove the medium from the upper and lower chambers. Gently remove non-migratory cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
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Quantification: Wash the inserts to remove excess stain and allow them to dry. Elute the stain with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several microscopic fields. A change in the number of migrated cells upon ARHGAP27 manipulation indicates its role in cell migration.
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Conclusion
ARHGAP27 is a critical regulator of Rho GTPase signaling, with profound effects on the actin cytoskeleton, cell motility, and endocytosis. Its dysregulation is increasingly recognized as a factor in the pathogenesis of cancer and neurological disorders. The information and protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of ARHGAP27 and explore its potential as a therapeutic target. A deeper understanding of its regulatory mechanisms and protein-protein interactions will be essential for developing targeted strategies to modulate its activity in disease states.
References
- 1. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ARHGAP27 - Wikipedia [en.wikipedia.org]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. Expression of ARHGAP27 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Gene - ARHGAP27 [maayanlab.cloud]
- 7. Arhgap22 Disruption Leads to RAC1 Hyperactivity Affecting Hippocampal Glutamatergic Synapses and Cognition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc42 in actin dynamics: An ordered pathway governed by complex equilibria and directional effector handover - PMC [pmc.ncbi.nlm.nih.gov]
